molecular formula C18H10Cl2N2O B2754807 2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile CAS No. 306977-95-7

2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile

Cat. No. B2754807
CAS RN: 306977-95-7
M. Wt: 341.19
InChI Key: MDNHLXGWSBNIGH-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile (2C6PC) is a synthetic chemical compound that has been increasingly studied in recent years due to its potential applications in scientific research. It is an aryl carbonitrile that has been found to be a useful intermediate for the synthesis of a variety of heterocyclic compounds. 2C6PC has also been studied for its potential use in drug discovery, as well as its ability to act as a catalyst in various reactions.

Scientific Research Applications

Environmental Impact and Degradation Mechanisms

Chlorophenols in Municipal Solid Waste Incineration : A study by Peng et al. (2016) discusses the role of chlorophenols (CP) as precursors to dioxins in municipal solid waste incineration, highlighting their environmental impact and degradation mechanisms. The research suggests that CP, including compounds similar to the chlorophenyl groups in 2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile, could contribute to the formation of dioxins through incomplete combustion or chemical reactions. This study underlines the importance of understanding the environmental fate and transformation pathways of chlorophenyl compounds (Peng et al., 2016).

Chemical Properties and Applications

Versatility of Pyridine Derivatives : Research on pyridine derivatives, such as the one conducted by Abu-Taweel et al. (2022), explores their wide-ranging applications in medicinal chemistry and as chemosensors. Given that 2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile is a pyridine derivative, insights into its potential uses can be drawn from the general behavior and applications of its chemical class. Pyridine derivatives are noted for their biological activity and utility in detecting various species, indicating the potential of 2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile in similar domains (Abu-Taweel et al., 2022).

Toxicological Aspects and Environmental Fate

Impact of Chlorinated Compounds on Aquatic Environments : Krijgsheld and Gen (1986) provide a critical review of the impact of chlorophenols, compounds related to the chlorophenyl components of 2-(2-Chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile, on the aquatic environment. This review highlights the moderate to considerable toxicity of chlorophenols to fish and other aquatic life forms, their persistence under certain conditions, and their bioaccumulation potential. Such findings emphasize the need for careful consideration of the environmental and health impacts of chlorinated organic compounds (Krijgsheld & Gen, 1986).

properties

IUPAC Name

2-(2-chlorophenoxy)-6-(2-chlorophenyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O/c19-14-6-2-1-5-13(14)16-10-9-12(11-21)18(22-16)23-17-8-4-3-7-15(17)20/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNHLXGWSBNIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(C=C2)C#N)OC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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